3-Ethoxy-2-(methylamino)pyridine
Description
Significance of Pyridine (B92270) Derivatives as Versatile Building Blocks in Organic Synthesis
Pyridine, a six-membered heterocyclic aromatic compound, is a cornerstone of modern organic chemistry. numberanalytics.com Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives offer unique electronic properties and reactivity, making them exceptionally versatile building blocks in organic synthesis. numberanalytics.comijnrd.orgglobalresearchonline.net The presence of the nitrogen atom imparts a dipole moment and basicity, allowing for a wide range of chemical transformations. numberanalytics.comfiveable.me This makes pyridines valuable as solvents, reagents, and, most importantly, as foundational scaffolds for constructing more complex molecules. fiveable.menumberanalytics.com Their ability to be chemically modified with various functional groups further enhances their utility in creating diverse molecular architectures. nih.gov
The synthetic versatility of pyridine derivatives is showcased in their application in the creation of pharmaceuticals, agrochemicals, and functional materials like conducting polymers. numberanalytics.com The development of novel synthetic methodologies, including classical condensation and cyclization reactions as well as modern transition metal-catalyzed and biocatalytic methods, has expanded the accessibility and diversity of functionalized pyridines. numberanalytics.com
Prevalence of Pyridine Motifs in Molecules with Biological Activities and Drug Discovery Efforts
The pyridine ring is a "privileged substructure" in medicinal chemistry, frequently appearing in a vast array of biologically active compounds and approved drugs. researchgate.netnih.gov Its presence in a molecule can significantly influence its pharmacological profile, often enhancing biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, which is a crucial interaction for drug efficacy. nih.gov
Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties. researchgate.netnih.govnih.gov A multitude of drugs on the market contain a pyridine moiety, such as:
Isoniazid: for tuberculosis nih.gov
Omeprazole: for ulcers nih.gov
Abiraterone: for prostate cancer nih.gov
Delavirdine: an antiviral agent against HIV/AIDS nih.gov
Enpiroline: for malaria nih.gov
Rationale for Investigating 3-Ethoxy-2-(methylamino)pyridine in Academic Contexts
The specific compound, this compound, presents a unique combination of functional groups that makes it a subject of interest in academic and research settings. The 2-(methylamino) group and the 3-ethoxy group on the pyridine ring offer multiple points for chemical modification. This disubstituted pyridine can serve as a valuable intermediate in the synthesis of more complex molecules, potentially leading to new classes of compounds with novel properties.
Research into closely related 2-amino-3-alkoxypyridine structures suggests that this scaffold is explored for its potential in creating compounds with specific biological activities. For instance, derivatives of 2-amino-3-methoxypyridine (B156974) have been investigated for their use in developing ligands for various biological targets. The ethoxy group in this compound, as compared to a methoxy (B1213986) group, can alter the compound's lipophilicity and metabolic stability, which are key parameters in drug design.
Furthermore, the study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers can determine how specific structural modifications influence biological activity. While specific research focusing solely on the biological activity of this compound is not extensively published in publicly available literature, its availability from chemical suppliers for research purposes indicates its role as a building block in discovery chemistry. For example, it is noted as a product for early discovery researchers. sigmaaldrich.com The investigation of such molecules is fundamental to advancing the field of medicinal chemistry and discovering new therapeutic agents. Research on related compounds, such as 6-methoxy-2-methylamino-3-aminopyridine, which is used as a precursor in hair dye formulations, highlights the industrial relevance of substituted aminopyridines. europa.eu
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | sigmaaldrich.com |
| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |
| CAS Number | 912761-74-1 | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI Key | USCKALXXIXVIJN-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7-5-4-6-10-8(7)9-2/h4-6H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKALXXIXVIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 3 Ethoxy 2 Methylamino Pyridine and Analogs
Oxidative Reaction Pathways and Products
The oxidative pathways of 2-aminopyridine (B139424) derivatives are of significant interest, particularly in the context of metabolic processes. The 2-aminopyridine moiety generally exhibits a reduced oxidation potential compared to its carbocyclic analog, aniline. This makes it less susceptible to oxidation that can form reactive and potentially toxic nitroso species. nih.gov However, oxidation can still occur at several sites within the molecule.
Metabolic oxidation of compounds containing a 3-methoxy-2-aminopyridine core has been investigated. These studies revealed that such compounds could form reactive metabolites, leading to potential safety risks like mutagenicity. It was hypothesized that minimizing or blocking the formation of these metabolites could mitigate these liabilities. Structural modifications aimed at reducing the electron density of the 3-methoxy-2-aminopyridine ring or blocking reactive sites were successful in reducing these risks. nih.gov
For 3-Ethoxy-2-(methylamino)pyridine, potential oxidative reactions include:
N-Oxidation: The nitrogen atom of the pyridine (B92270) ring can be oxidized to form the corresponding N-oxide. This reaction is common for pyridine derivatives.
Oxidation of the Amino Group: The secondary amine can undergo oxidation. While less prone than anilines, oxidation to nitroso or nitro derivatives under specific conditions is a possibility. nih.gov
Oxidative Demethylation: The N-methyl group could be oxidized and subsequently removed.
Ring Hydroxylation: Oxidation can introduce hydroxyl groups onto the pyridine ring, although the positions are directed by the existing substituents.
The transformation rate of pyridine derivatives through microbial metabolism is dependent on the nature of the substituents. Generally, the order of transformation rates is pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov
Reductive Reaction Pathways and Products
The reductive chemistry of this compound involves potential reactions at the ethoxy group, the methylamino group, and the pyridine ring itself.
Reductive Cleavage of the Ethoxy Group: The C(sp²)-O bond of the ethoxy group can be cleaved under reductive conditions. The reductive cleavage of aryl ethers can be achieved using systems like triethylsilane combined with a base, which forms a powerful reductive couple capable of rupturing such C-O bonds. rsc.org Another method for ether cleavage is hydrogenation at a benzylic position, which is a reductive process. wikipedia.orgyoutube.com While the ethoxy group in the target molecule is not benzylic, catalytic hydrogenation could potentially lead to the cleavage of the ether bond.
N-Demethylation: The methyl group on the secondary amine can be removed via reductive processes. A process for the demethylation of pyridine compounds involves contacting the substance with steam or hydrogen in the vapor phase in the presence of a nickel and nickel oxide catalyst. google.com This process is particularly effective at positions adjacent (alpha) to the heterocyclic nitrogen atom. google.com
Reduction of the Pyridine Ring: Under harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon or ruthenium, the pyridine ring can be reduced to a piperidine (B6355638) ring.
A summary of potential reductive pathways is presented in the table below.
| Reaction Type | Functional Group | Potential Product | Relevant Conditions/Reagents |
|---|---|---|---|
| Ether Cleavage | Ethoxy Group (-OC₂H₅) | 2-(Methylamino)pyridin-3-ol | Strong reducing agents (e.g., H₂/Catalyst, Silane/Base) rsc.orgyoutube.com |
| N-Demethylation | Methylamino Group (-NHCH₃) | 3-Ethoxy-pyridin-2-amine | Catalytic hydrogenation with steam/H₂ and Ni/NiO catalyst google.com |
| Ring Reduction | Pyridine Ring | 3-Ethoxy-2-(methylamino)piperidine | High-pressure hydrogenation (e.g., Rh/C, Ru) |
Substitution Reactions Involving the Methylamino Group
The 2-aminopyridine scaffold is a crucial motif in many biologically active molecules and serves as a versatile building block in organic synthesis. dicp.ac.cn Substitution reactions can occur at the amino group or on the pyridine ring, influenced by the electronic effects of the substituents. The ethoxy and methylamino groups are both electron-donating, which activates the pyridine ring towards electrophilic substitution and influences the nucleophilicity of the amino group.
Numerous methods exist for the synthesis of substituted 2-aminopyridines. nih.govdicp.ac.cn For instance, N-substituted formamides can react with in situ-generated 1,4-oxazepines to yield densely substituted 2-aminopyridines. dicp.ac.cn Another approach involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov The classic Chichibabin reaction, which uses sodium amide to aminate pyridine, is a fundamental method for producing 2-aminopyridines. youtube.comwikipedia.org
For this compound, substitution reactions can be envisioned as follows:
N-Alkylation/N-Arylation: The secondary amine can be further substituted by reacting with alkyl or aryl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amide. For example, 2-[(N-acetyl-N-methyl)amino]pyridine is a known downstream product of 2-(methylamino)pyridine (B147262). lookchem.com
Electrophilic Aromatic Substitution: The electron-donating ethoxy and methylamino groups direct incoming electrophiles primarily to the 4- and 6-positions of the pyridine ring. However, the pyridine nitrogen deactivates the ring towards electrophilic attack, often requiring forcing conditions.
Nucleophilic Aromatic Substitution: While the electron-donating groups generally disfavor nucleophilic aromatic substitution, if a good leaving group were present on the ring (e.g., a halide), substitution by strong nucleophiles could occur, typically at the 2, 4, or 6 positions. youtube.com
Coordination Chemistry of Pyridine-Amine Ligands
Aminopyridine ligands are extensively used in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net They can act as monodentate or bidentate ligands. This compound possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic methylamino nitrogen.
Coordination Modes: This ligand can coordinate to a metal center in several ways:
Monodentate Coordination: Coordination can occur solely through the more basic pyridine nitrogen.
Bidentate Chelation: The ligand can form a five-membered chelate ring by coordinating through both the pyridine nitrogen and the methylamino nitrogen. This is a common binding mode for 2-aminopyridine derivatives.
Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers.
The formation of copper(II) complexes with 2-(methylamino)pyridine and various anions (Cl⁻, Br⁻, NO₃⁻, SCN⁻, ClO₄⁻, or SO₄²⁻) has been described. sigmaaldrich.com Similarly, 3-aminopyridine (B143674) has been used as a co-ligand in the synthesis of various transition metal complexes, where it can act as a terminal or a bridging ligand. researchgate.netelsevierpure.com In complexes with 3-aminopyridine, the ligands can form supramolecular structures through hydrogen bonding and π-π stacking interactions. elsevierpure.com
The table below summarizes the coordination behavior of some aminopyridine analogs.
| Ligand | Metal Ion(s) | Coordination Mode | Reference |
|---|---|---|---|
| 2-(Methylamino)pyridine | Cu(II) | Forms complexes with various anions | sigmaaldrich.com |
| 3-Aminopyridine | Ni(II), Co(II), Co(III) | Terminal and Bridging (μ₂) | researchgate.netelsevierpure.com |
| Pyridine derivatives | Pd(II) | Forms square-planar complexes [PdL₄]²⁺ and [PdL₂Y₂] | acs.org |
| Pyridine and Pyrazine Amides | Cu(II) | Forms mononuclear complexes and coordination polymers | mdpi.com |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Reactivity
Non-covalent interactions, particularly hydrogen bonding, play a significant role in determining the structure, stability, and reactivity of 2-aminopyridine derivatives. In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the methylamino group and the nitrogen atom of the pyridine ring.
Intramolecular Hydrogen Bonding: This interaction can significantly influence the molecule's conformation by restricting the rotation around the C-N bond, leading to a more planar structure. Such hydrogen bonds have been shown to affect the fluorescence properties of related compounds by facilitating processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net Conformational analysis of tripeptides containing amino acids with a 2-pyridyl group has clarified that an intramolecular hydrogen bond between the pyridine nitrogen and an amide proton restricts the conformational mobility of the peptide backbone. nih.gov
Intermolecular Hydrogen Bonding: The methylamino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the ethoxy group can act as hydrogen bond acceptors. These interactions are crucial in the solid state, influencing the crystal packing and forming supramolecular assemblies. elsevierpure.com
π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic rings, further stabilizing crystal structures and influencing the formation of coordination polymers. researchgate.netelsevierpure.com
The presence and strength of these non-covalent interactions can modulate the chemical reactivity of the molecule by affecting the accessibility of reactive sites and stabilizing transition states.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Ethoxy 2 Methylamino Pyridine Derivatives
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 2-aminopyridine (B139424), this technique reveals critical details about molecular geometry, conformation, and the non-covalent interactions that govern crystal packing.
Single-crystal X-ray diffraction analysis provides unparalleled insight into the atomic-level structure of a compound. For molecules related to 3-Ethoxy-2-(methylamino)pyridine, such studies determine exact bond lengths, bond angles, and torsion angles. growingscience.com In similar structures, like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the pyridazine (B1198779) and benzene (B151609) rings are not coplanar, indicating that steric and electronic factors can induce significant twists in the molecular backbone. growingscience.com
Table 1: Representative Crystallographic Data for an Analogous Heterocyclic Compound (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile) growingscience.com This table illustrates typical parameters obtained from a single-crystal X-ray diffraction study of a related nitrogen-containing heterocyclic compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) ** | 93.401(10) |
| Volume (ų) ** | 1009.9(13) |
| Z (molecules/unit cell) | 4 |
The supramolecular structure of 2-aminopyridine derivatives is dominated by intermolecular hydrogen bonds. The exocyclic amino group (in this case, methylamino) acts as a hydrogen bond donor (N-H), while the endocyclic pyridine (B92270) nitrogen atom is a primary hydrogen bond acceptor. This combination frequently leads to the formation of well-defined dimers or one-dimensional chains (catemers). nih.gov
Studies on silylated 2-aminopyrimidines, which share the N-H···N hydrogen bonding capability, show that dimeric motifs are a constant and stabilizing feature in the solid state. mdpi.com In the case of this compound, the most probable interaction is the formation of a centrosymmetric dimer via N-H···N hydrogen bonds between the methylamino group of one molecule and the pyridine nitrogen of a second molecule. The presence of the ethoxy group could introduce weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice. nih.gov
Table 2: Typical Hydrogen Bond Geometries in Related 2-Aminopyridine Structures This table provides expected parameters for the N-H···N hydrogen bonds that are crucial for the supramolecular assembly of 2-(methylamino)pyridine (B147262) derivatives.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N (Dimer) | ~0.86 | ~2.20 | ~3.05 | ~170 |
The solid-state conformation of 2-aminopyridine derivatives is often a result of optimizing intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. Structural studies of substituted 2-arylamino-pyridine derivatives show they can adopt two primary conformations: a non-coplanar form that facilitates dimer formation or a coplanar form that may lead to chain-like structures. nih.gov
For this compound, the conformation will be defined by the torsion angles involving the substituents. The C3-C2-N-C(methyl) torsion angle will determine the orientation of the methyl group relative to the ring. Similarly, the C2-C3-O-C(ethyl) torsion angle will define the position of the ethyl group. It is anticipated that the molecule will adopt a conformation where the N-H bond of the methylamino group is positioned to form a strong intermolecular hydrogen bond with the pyridine nitrogen of an adjacent molecule, a common and stabilizing feature in such systems. nih.govmdpi.com
Comprehensive Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of this compound in solution and for identifying its key functional groups.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. While a specific spectrum for this compound is not published, the chemical shifts can be predicted with high accuracy based on data from analogous compounds such as 2-aminopyridine chemicalbook.com, 2-(methylamino)pyridine sigmaaldrich.com, and other substituted pyridines. rsc.orgchemicalbook.com
¹H NMR: The spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring. The proton at C6, being adjacent to the ring nitrogen, would appear furthest downfield. The methylamino group would likely present as a doublet for the methyl protons (coupling to the N-H proton) and a quartet or broad signal for the N-H proton itself. The ethoxy group would yield a characteristic triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons.
¹³C NMR: The spectrum would display eight unique carbon signals. The carbons attached to heteroatoms (C2, C3) would be significantly deshielded. C2, bonded to two nitrogen atoms (ring and amino), and C3, bonded to oxygen, would appear at high chemical shifts. The remaining pyridine carbons and the carbons of the ethoxy and methylamino groups would resonate at predictable chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Predictions are based on analysis of 2-aminopyridine chemicalbook.com, 2-(methylamino)pyridine sigmaaldrich.com, and general substituent effects.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H4 | ~6.6 - 6.8 | ~110 - 115 |
| Pyridine H5 | ~7.3 - 7.5 | ~135 - 140 |
| Pyridine H6 | ~7.9 - 8.1 | ~145 - 148 |
| N-H | ~4.8 - 5.2 (broad) | - |
| N-CH₃ | ~2.9 - 3.1 (d) | ~28 - 30 |
| O-CH₂-CH₃ | ~4.1 - 4.3 (q) | ~63 - 65 |
| O-CH₂-CH₃ | ~1.4 - 1.6 (t) | ~14 - 16 |
| Pyridine C2 | - | ~158 - 162 |
| Pyridine C3 | - | ~155 - 158 |
Abbreviations: d = doublet, q = quartet, t = triplet.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound can be interpreted by comparison with related 2-aminopyridine derivatives. nih.govnih.gov
Key characteristic absorption bands would include:
A sharp band in the 3350-3450 cm⁻¹ region corresponding to the N-H stretching vibration of the secondary amine.
Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the methyl and ethyl groups appearing just below 3000 cm⁻¹.
Strong C=C and C=N stretching vibrations of the pyridine ring in the 1400-1650 cm⁻¹ fingerprint region.
A strong, characteristic band for the asymmetric C-O-C stretch of the aryl-alkyl ether (ethoxy group) around 1250-1280 cm⁻¹.
Table 4: Expected Characteristic Infrared (IR) Absorption Frequencies Based on data from 2-aminopyridine and its derivatives. nih.govnih.govnist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| C=N, C=C Ring Stretch | 1400 - 1650 | Strong |
| N-H Bend | 1500 - 1550 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1250 - 1280 | Strong |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For this compound (C₈H₁₂N₂O), the expected exact molecular weight is 152.19 g/mol .
In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be ionized to produce a molecular ion peak (M⁺). The presence of a peak at m/z 152 would confirm the molecular mass of the compound. The nitrogen rule in mass spectrometry is a useful indicator; since this compound has two nitrogen atoms (an even number), its molecular ion peak is expected to have an even mass-to-charge ratio, which is consistent with its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted based on its functional groups: the ethoxy group, the methylamino group, and the pyridine ring.
Expected Fragmentation Patterns:
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethoxy-substituted aromatics is the cleavage of the ethyl group, which would result in a fragment ion at m/z 123 (M - 29). This occurs via the cleavage of the C-O bond.
Loss of ethylene (B1197577) (CH₂=CH₂): Another typical pathway for ethoxy groups is the loss of a neutral ethylene molecule through a McLafferty-type rearrangement, leading to a radical cation at m/z 124 (M - 28).
Cleavage of the methylamino group: The loss of the methyl group (•CH₃) from the methylamino substituent would produce a fragment at m/z 137 (M - 15).
Pyridine ring fragmentation: The stable aromatic pyridine ring would likely remain intact in many fragmentation pathways, but more energetic conditions could lead to its characteristic ring-opening patterns.
A hypothetical data table for the mass spectrometric analysis of this compound is presented below.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Predicted Lost Neutral Fragment |
| 152 | [C₈H₁₂N₂O]⁺• (Molecular Ion) | - |
| 137 | [C₇H₉N₂O]⁺ | •CH₃ |
| 124 | [C₆H₈N₂O]⁺• | CH₂=CH₂ |
| 123 | [C₆H₇N₂O]⁺ | •CH₂CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores within the molecule.
The chromophore in this compound is the substituted pyridine ring. The presence of both an electron-donating ethoxy group (-OC₂H₅) and an electron-donating methylamino group (-NHCH₃) on the pyridine ring is expected to significantly influence its UV-Vis absorption spectrum. These auxochromes typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine.
Expected Electronic Transitions:
π → π* transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. These are typically high-energy transitions and result in strong absorption bands, usually in the range of 200-300 nm.
n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms and the oxygen atom) to π* antibonding orbitals. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths, often above 300 nm.
The solvent used for UV-Vis analysis can also influence the spectrum. In polar solvents, hydrogen bonding can affect the energies of the n and π orbitals, often leading to shifts in the absorption maxima. For instance, a shift to shorter wavelengths (hypsochromic or blue shift) for n → π* transitions is commonly observed in polar solvents.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is provided below.
| Predicted λmax (nm) | Type of Electronic Transition | Associated Chromophore |
| ~220-240 | π → π | Substituted Pyridine Ring |
| ~270-290 | π → π | Substituted Pyridine Ring |
| ~310-340 | n → π* | N and O lone pairs to Pyridine Ring |
Advanced Applications of 3 Ethoxy 2 Methylamino Pyridine in Chemical Synthesis and Mechanistic Biology
Role as an Intermediate in the Synthesis of Complex Bioactive Molecules
Substituted pyridines are fundamental components in the synthesis of a wide array of complex bioactive molecules. Their ability to participate in various chemical transformations makes them key intermediates for medicinal chemists.
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Aminopyridine derivatives, in particular, serve as crucial precursors for a range of therapeutic agents, including kinase inhibitors for cancer therapy. ed.ac.uknih.gov The 2-aminopyridine (B139424) moiety is a key structural feature in many kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding site of the target kinase. semanticscholar.org
For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors, which are under investigation for their potential to reduce levels of oncoproteins like MYC, often involves the use of aminopyrimidine or aminopyridine precursors. nih.govnih.gov The general synthetic strategies for such compounds frequently involve substitution reactions on a pyrimidine (B1678525) or pyridine core, where an amino group can be introduced or modified. nih.gov Although not specifically citing 3-Ethoxy-2-(methylamino)pyridine, the methodologies are broadly applicable to a range of aminopyridine derivatives.
The development of prodrugs for tyrosine kinase inhibitors like crizotinib (B193316) has also utilized the 2-aminopyridine moiety as a point for chemical modification to enhance tumor-specific drug activation. semanticscholar.org This highlights the importance of the substitution pattern on the pyridine ring for modulating biological activity and drug properties.
Table 1: Examples of Bioactive Molecules Derived from Pyridine Precursors
| Compound Class | Therapeutic Target | Precursor Type |
| Pyrimidine-based inhibitors | Aurora Kinase | Aminopyrimidine/Aminopyridine |
| Crizotinib Prodrugs | c-MET, ALK, ROS1 | 2-Aminopyridine |
| Sulfonamide derivatives | PI3K/mTOR | Aminopyridine |
| Himbacine analogs | Thrombin Receptor | Substituted Pyridine |
This table is illustrative and based on general synthetic strategies for the compound classes mentioned.
The reactivity of the amino and pyridine nitrogen atoms, along with the potential for substitution on the pyridine ring, makes aminopyridines versatile starting materials for the construction of novel fused heterocyclic systems. chimia.ch These fused systems are of great interest in medicinal chemistry due to their rigid structures and ability to present functional groups in well-defined spatial orientations, leading to specific interactions with biological targets.
One common strategy involves the cyclization of appropriately substituted aminopyridines to form fused pyrimidines, such as the pyrido[2,3-d]pyrimidine (B1209978) scaffold. google.com This scaffold is present in a number of biologically active compounds, including kinase inhibitors. The synthesis often involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon electrophile, leading to the formation of the fused pyrimidine ring. The specific substituents on the starting aminopyridine, such as the ethoxy and methylamino groups of this compound, would be expected to influence the reactivity and the properties of the resulting fused heterocyclic system.
Applications in Catalysis and Materials Science (Emerging Research Areas)
The coordination chemistry of pyridine and its derivatives is well-established, and these compounds are widely used as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.
Recent research has explored the use of metal complexes with aminopyridine-type ligands in various catalytic transformations. For example, complexes of copper, cobalt, nickel, and manganese with 5-amino-2-ethylpyridine-2-carboximidate have been synthesized and shown to be effective catalysts for the Henry reaction. ias.ac.in Furthermore, aluminum complexes bearing 2-(methylamino)pyridine (B147262) ligands have been investigated for their ability to capture and activate carbon dioxide, demonstrating the potential for these systems in CO2 sequestration and utilization. nih.gov
In materials science, pyridine-containing polymers and materials are being explored for a variety of applications, including as components of metal-organic frameworks (MOFs) and as functional materials with specific optical or electronic properties. While the direct application of this compound in this area is not documented, its structure suggests it could be used as a monomer or a modifying agent in the synthesis of new materials.
Q & A
How can the synthesis of 3-Ethoxy-2-(methylamino)pyridine be optimized for high yield and purity?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine) at the 2-position of pyridine with methylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF can yield the methylamino group. Ethoxy groups are introduced via alkoxylation using ethanol and a deprotonating agent .
Advanced Consideration : Reaction kinetics and solvent effects (e.g., dielectric constant) significantly influence yield. Computational modeling (e.g., DFT) can predict transition states to optimize reaction pathways .
What advanced techniques are recommended for structural characterization of this compound?
Basic Research Question
Routine characterization includes NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example, the ethoxy group’s protons appear as a triplet in ¹H NMR (~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) .
Advanced Consideration : Single-crystal X-ray diffraction resolves stereoelectronic effects. Synchrotron-based crystallography enhances precision for weak scattering atoms (e.g., nitrogen) .
How does the electronic structure of this compound influence its reactivity in medicinal chemistry?
Advanced Research Question
The methylamino group acts as an electron donor, while the ethoxy group modulates ring electron density. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for drug-target interactions . Contradictions between computational and experimental reactivity (e.g., unexpected regioselectivity) require multi-method validation (DFT vs. Hammett plots) .
What strategies are effective for resolving contradictory data in biological activity assays?
Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., solvent polarity affecting solubility). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and control for metabolic stability. For example, if a derivative shows poor activity despite favorable in silico predictions, evaluate membrane permeability via PAMPA assays .
How can functional group modifications enhance the compound’s utility as a pharmaceutical intermediate?
Advanced Research Question
Derivatization at the 4-position (e.g., halogenation or trifluoromethylation) improves metabolic stability. For instance, replacing ethoxy with methoxy groups alters lipophilicity (logP), as shown in QSAR studies . Comparative HPLC analysis of derivatives under identical conditions (C18 column, acetonitrile/water gradient) validates purity .
What methodologies address challenges in solubility and stability during formulation?
Basic Research Question
Solubility is enhanced via salt formation (e.g., hydrochloride) or co-solvents (PEG-400). Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the ethoxy group). LC-MS monitors degradation products .
How can computational modeling guide the design of this compound derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) predicts binding to targets like serotonin receptors. MD simulations (AMBER) assess dynamic interactions. For example, methoxy-to-ethoxy substitutions may improve hydrophobic pocket fitting, validated by free-energy perturbation (FEP) calculations .
What analytical challenges arise in quantifying trace impurities?
Advanced Research Question
Low-level impurities (e.g., des-methyl byproducts) require UPLC-MS/MS with MRM mode for detection. Column selection (HILIC vs. reversed-phase) impacts resolution. Reference standards for pyridine derivatives are critical for calibration .
How do steric and electronic effects influence regioselectivity in substitution reactions?
Advanced Research Question
Steric hindrance at the 2-position directs electrophiles to the 4-position. NBO analysis (Gaussian 09) quantifies charge distribution, explaining preferential nitration at the 5-position. Contrasting results from different DFT functionals (e.g., B3LYP vs. M06-2X) highlight the need for experimental validation .
What protocols ensure reproducibility in multi-step synthetic routes?
Basic Research Question
Document reaction parameters (temperature, catalyst loading) rigorously. For example, Pd-catalyzed coupling steps require inert atmospheres and degassed solvents. Advanced: Use process analytical technology (PAT) like ReactIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
